N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide is a complex organic compound that features both benzo[d][1,3]dioxole and benzo[d]isoxazole moieties. These structures are known for their presence in various biologically active molecules, which makes this compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Alkyne formation:
Benzo[d]isoxazole synthesis: This can be synthesized from ortho-nitrobenzyl derivatives through cyclization reactions.
Final coupling: The final step would involve coupling the benzo[d][1,3]dioxole and benzo[d]isoxazole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Known for their presence in various natural products and pharmaceuticals.
Benzo[d]isoxazole derivatives: Often found in compounds with neurological activity.
Uniqueness
The uniqueness of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide lies in its combination of these two moieties, potentially offering a unique profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,2-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-20(12-16-15-5-1-2-6-17(15)27-22-16)21-9-3-4-10-24-14-7-8-18-19(11-14)26-13-25-18/h1-2,5-8,11H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTGBWCLIKYGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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